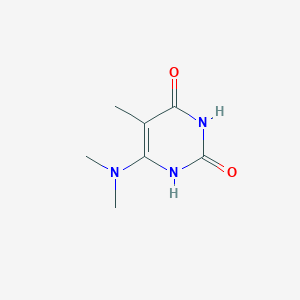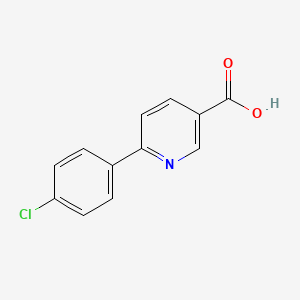
2'-Carboethoxy-3-(2-methylphenyl)propiophenone
説明
2’-Carboethoxy-3-(2-methylphenyl)propiophenone is a chemical compound with the IUPAC name ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate . It has a molecular weight of 296.36945 and a molecular formula of C19H20O3 .
Molecular Structure Analysis
The InChI code for 2’-Carboethoxy-3-(2-methylphenyl)propiophenone is1S/C19H20O4/c1-3-23-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)22-2/h4-11H,3,12-13H2,1-2H3 . This code represents the molecular structure of the compound.
科学的研究の応用
Synthesis and Organic Reactions
One area of application involves the use of related compounds in the synthesis of complex organic molecules. For example, the reaction of alkyl propiolates with aminophenols or hydroxyphenols in the presence of vinylphosphonium salts leads to the formation of benzodioxolylacetates and benzodioxinones, showcasing a method for constructing heterocyclic compounds which may have applications in pharmaceuticals and agrochemicals (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Environmental Science
In environmental science, studies on bisphenol A (BPA), a compound related to 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, focus on its degradation and the ecological impact. Research has documented the endocrine-disruptive effects of BPA on aquatic organisms, emphasizing the importance of understanding the degradation pathways of such compounds in mitigating their environmental impact (Kang, Aasi, & Katayama, 2007).
Material Science
In the field of material science, research on compounds with structural similarities to this compound explores their potential as intermediates in the production of novel materials. For instance, thiazolidinone derivatives have been evaluated for their Ca(2+) antagonistic and antioxidant activities, which could be beneficial in developing therapeutic agents or materials with specific biological activities (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).
Analytical Chemistry
Research in analytical chemistry includes the development of methods for the detection of environmental pollutants and residues of pharmaceuticals, where related compounds serve as models for studying the behavior and transformation of chemical pollutants. The determination of propoxur, a carbamate insecticide, through spectrophotometric methods highlights the relevance of understanding chemical properties and reactions for environmental monitoring and safety evaluations (Khalaf, Sancenón, & Guardia, 1992).
特性
IUPAC Name |
ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-22-19(21)17-11-7-6-10-16(17)18(20)13-12-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNZEPXBBJGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644011 | |
| Record name | Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-28-1 | |
| Record name | Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)
![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)



![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)




![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)

